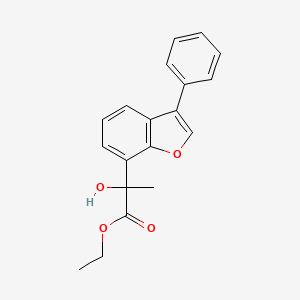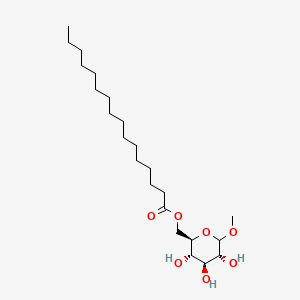
D-Glucopyranoside methyl 6-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranoside methyl 6-palmitate is a chemical compound that belongs to the class of glucosides. It is a derivative of glucose where the hydroxyl group at the sixth position is esterified with palmitic acid. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 6-palmitate typically involves the esterification of methyl glucopyranoside with palmitic acid. This reaction can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the use of co-solvent mixtures to enhance the yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic processes. The use of engineered enzymes and optimized reaction conditions can lead to higher yields and more efficient production .
Chemical Reactions Analysis
Types of Reactions: D-Glucopyranoside methyl 6-palmitate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of glucopyranoside ketones or aldehydes.
Reduction: Formation of glucopyranoside alcohols.
Substitution: Formation of various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
D-Glucopyranoside methyl 6-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other amphiphilic compounds.
Mechanism of Action
The mechanism of action of D-Glucopyranoside methyl 6-palmitate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes involved in carbohydrate metabolism.
Pathways Involved: It can influence pathways related to glucose transport and utilization, potentially affecting cellular energy production and metabolic processes.
Comparison with Similar Compounds
Methyl α-D-glucopyranoside: A similar compound where the hydroxyl group at the sixth position is not esterified.
Methyl β-D-glucopyranoside: Another glucoside derivative with a different anomeric configuration.
Octyl β-D-glucopyranoside: A glucoside with a longer alkyl chain, used as a surfactant.
Uniqueness: D-Glucopyranoside methyl 6-palmitate is unique due to its specific esterification with palmitic acid, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
82977-41-1 |
|---|---|
Molecular Formula |
C23H44O7 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23?/m1/s1 |
InChI Key |
SJKQXPHDQOGXOL-HZKCKKNMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


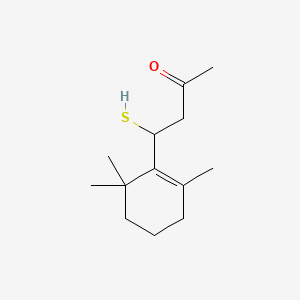
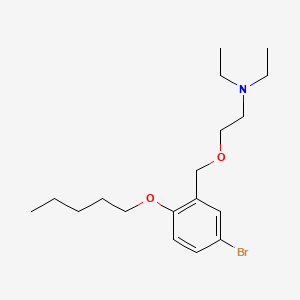

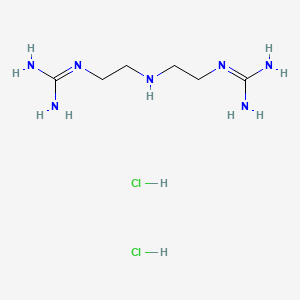

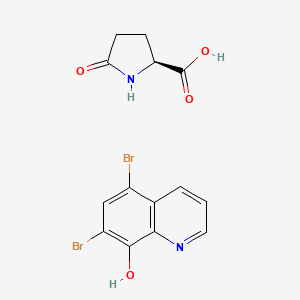
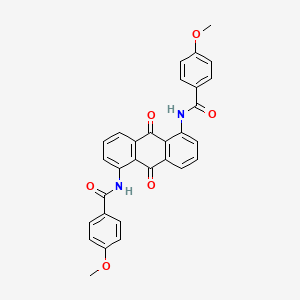
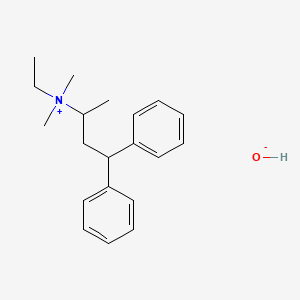
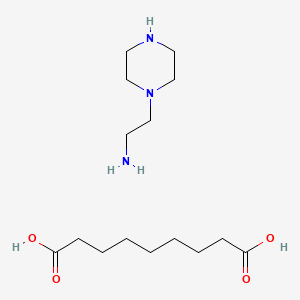
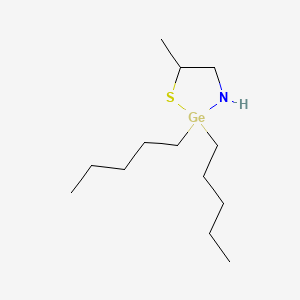

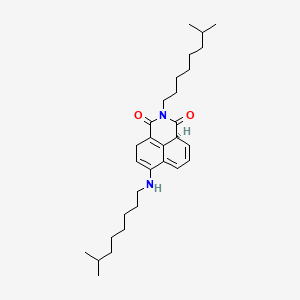
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
